N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-methionine
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Overview
Description
2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID: is a synthetic organic compound that features a complex structure with an indole ring, a fluorine atom, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the indole ring system. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core .
The acetamido group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine . The final step involves the attachment of the butanoic acid moiety, which can be accomplished through esterification followed by hydrolysis or direct amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different functional groups.
Fluoroindoles: Compounds with fluorine substitution on the indole ring, used in medicinal chemistry for their enhanced biological activity.
Sulfonylindoles: Indole derivatives with sulfonyl groups, known for their diverse pharmacological properties.
Uniqueness
2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its combination of fluorine, acetamido, and methylsulfanyl groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17FN2O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H17FN2O3S/c1-22-7-5-12(15(20)21)17-14(19)9-18-6-4-10-2-3-11(16)8-13(10)18/h2-4,6,8,12H,5,7,9H2,1H3,(H,17,19)(H,20,21)/t12-/m0/s1 |
InChI Key |
GQWXRYKNMCQGQF-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)F |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)F |
Origin of Product |
United States |
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